molecular formula C6HBrF2N2 B13466159 5-Bromo-2,3-difluoropyridine-4-carbonitrile CAS No. 2866355-69-1

5-Bromo-2,3-difluoropyridine-4-carbonitrile

Cat. No.: B13466159
CAS No.: 2866355-69-1
M. Wt: 218.99 g/mol
InChI Key: GALAZSNAVQHPKO-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoropyridine-4-carbonitrile is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, fluorine, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoropyridine-4-carbonitrile typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,3-difluoropyridine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoropyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized pyridine derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and functionalized pyridine derivatives, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Bromo-2,3-difluoropyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated pyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of agrochemicals and materials science, where its unique properties contribute to the performance of the final products.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoropyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 3,5-Difluoropyridine-2-carbonitrile
  • 5-Bromo-2,3-difluoropyridine

Uniqueness

Compared to similar compounds, 5-Bromo-2,3-difluoropyridine-4-carbonitrile is unique due to the specific arrangement of halogen atoms and the nitrile group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2866355-69-1

Molecular Formula

C6HBrF2N2

Molecular Weight

218.99 g/mol

IUPAC Name

5-bromo-2,3-difluoropyridine-4-carbonitrile

InChI

InChI=1S/C6HBrF2N2/c7-4-2-11-6(9)5(8)3(4)1-10/h2H

InChI Key

GALAZSNAVQHPKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C#N)Br

Origin of Product

United States

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